Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate
Description
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a cyano (-CN) group at position 1, a ketone (-O) at position 4, and an ethyl ester (-COOEt) at position 1. This trifunctional structure renders it valuable in organic synthesis, particularly in cycloadditions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. Its stereoelectronic properties are influenced by the electron-withdrawing cyano and ketone groups, which enhance electrophilic reactivity at the α-carbon positions .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1-cyano-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-6H2,1H3 |
InChI Key |
UBUONYTUWUVYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyanohydrin Formation via Nucleophilic Addition of Cyanide
- Starting Material: Ethyl 4-oxocyclohexane-1-carboxylate.
- Reagents: Aqueous sodium cyanide and ammonium chloride.
- Conditions: The reaction is performed in a biphasic system with dichloromethane as the organic solvent at low temperature (0–10°C) to control the exothermic reaction.
- Mechanism: Sodium cyanide acts as a nucleophile attacking the ketone carbonyl carbon, forming a cyanohydrin intermediate (ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate).
- Isolation: The cyanohydrin is isolated directly from the reaction mixture without the need for chromatographic purification, enhancing process efficiency.
- Yield: Typically high, with reported yields around 90% under optimized conditions.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | NaCN, NH4Cl, H2O, DCM, 0–10°C | Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate | Direct isolation, no chromatography |
Dehydration to Form Ethyl 4-cyanocyclohex-3-ene-1-carboxylate
- Reagents: Phosphorus oxychloride (POCl3) and pyridine.
- Conditions: The cyanohydrin is treated at low temperature (0–5°C) to introduce the dehydrating reagent, followed by heating to 80°C for 3 hours to complete dehydration.
- Mechanism: POCl3 activates the hydroxyl group, facilitating elimination of water and formation of an α,β-unsaturated nitrile ester.
- Alternative Reagents: Thionyl chloride with pyridine has also been reported but POCl3 offers better control and yield.
- Yield: Moderate to high, with good reproducibility.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 2 | POCl3, Pyridine, 0–80°C | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Efficient dehydration step |
Saponification to Corresponding Acid
- Reagents: Aqueous potassium hydroxide in methanol.
- Conditions: Reaction performed at 0–5°C initially, then allowed to warm to room temperature and stirred overnight.
- Work-up: Methanol is distilled off, aqueous layer acidified to pH 1-2, and the acid extracted with dichloromethane.
- Product: 4-cyano-cyclohex-3-ene-1-carboxylic acid.
- Yield: Good, with simple isolation procedures avoiding complex purification.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 3 | KOH (aq), MeOH, 0–RT, acidification | 4-cyano-cyclohex-3-ene-1-carboxylic acid | Straightforward saponification |
Comparative Analysis of Preparation Routes
| Aspect | Method Using NaCN/NH4Cl + POCl3/Pyridine | Alternative Methods (Literature) |
|---|---|---|
| Cyanide Source | Sodium cyanide (less toxic, cost-effective) | Trimethylsilyl cyanide with ZnI2 (expensive, toxic) |
| Isolation of Cyanohydrin | Direct isolation without chromatography | Requires chromatographic purification |
| Dehydrating Agent | Phosphorus oxychloride (POCl3) | Thionyl chloride with pyridine |
| Reaction Conditions | Mild temperatures, aqueous-organic biphasic | Often harsher or more complex |
| Scalability | Validated for manufacturing scale | Some methods less scalable due to reagents |
Experimental Data Summary
| Parameter | Value/Condition |
|---|---|
| Cyanohydrin formation temp | 0–10°C |
| Dehydration temp | 0–5°C initial, then 80°C for 3 hours |
| Saponification temp | 0–5°C initial, then room temperature |
| Catalyst for hydrogenation | Raney Ni, Pd-C (10%) |
| Hydrogen pressure | 6–8 Kg/cm² |
| Typical yields | Cyanohydrin: ~90%; Dehydration: ~85% |
Research Findings and Notes
- The use of sodium cyanide with ammonium chloride provides a safer and more cost-effective route to the cyanohydrin intermediate compared to other cyanide sources.
- Direct isolation of cyanohydrin without chromatographic purification improves process efficiency and reduces waste.
- Dehydration using POCl3/pyridine is effective and scalable.
- The saponification step is straightforward, avoiding cumbersome purification steps reported in older patents.
- The entire synthetic sequence is amenable to scale-up and industrial production, as demonstrated by process validation studies.
- Spectroscopic characterization (1H-NMR, 13C-NMR, GC-MS) confirms the structure and purity of intermediates and final products.
- The process avoids the use of highly toxic or expensive reagents, making it industrially attractive.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Synthesis of Pharmaceutical Compounds
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the synthesis of Tranexamic acid through a novel synthetic route that involves converting ethyl 4-oxocyclohexane-1-carboxylate into its cyanohydrin form, followed by several chemical transformations including dehydration and reductive amination .
B. Inhibitors of RET Kinase
Recent studies have identified compounds derived from this compound as potential inhibitors of the RET kinase, which is implicated in various cancers. These compounds demonstrate significant therapeutic effects against wild-type RET and its resistant mutants, indicating their potential as anticancer agents .
Synthetic Organic Chemistry
A. Reaction Pathways and Mechanisms
The compound has been employed in diverse reaction pathways to create more complex molecules. For example, the transformation of ethyl 4-oxocyclohexane-1-carboxylate into ethyl 4-cyanocyclohex-3-en-1-carboxylate showcases its utility in synthetic organic reactions, including saponification and catalytic hydrogenation processes .
B. Case Studies on Synthetic Routes
| Synthetic Route | Starting Material | Intermediate Products | Final Product |
|---|---|---|---|
| Synthesis of Tranexamic Acid | Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-en-1-carboxylate | Tranexamic acid |
| Synthesis of Anticancer Agents | This compound | Various intermediates | RET inhibitors |
Research Findings
This compound has been extensively studied for its chemical properties and biological activities. Research indicates that derivatives of this compound exhibit not only anticancer properties but also potential anti-inflammatory effects.
Case Study: Anticancer Activity
In a study focusing on the inhibition of RET kinase, compounds derived from this compound were tested for their efficacy against cancer cell lines. Results showed that these compounds significantly reduced cell viability and induced apoptosis in targeted cancer cells, suggesting a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of ethyl 1-cyano-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various chemical reactions. The compound’s reactivity is influenced by the presence of the carbonyl and ester functional groups, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogues, their substituents, and similarity scores (based on Tanimoto coefficients):
| Compound Name | CAS No. | Substituents | Similarity Score |
|---|---|---|---|
| Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate (Target) | N/A | 1-CN, 4-O, 1-COOEt | 1.00 (Reference) |
| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | 3-O, 1-COOEt | 0.93 |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 4-O, 1-COOEt | 0.93 |
| Ethyl 1-ethyl-4-oxocyclohexanecarboxylate | 59032-71-2 | 1-Et, 4-O, 1-COOEt | 0.90 |
| Ethyl 1-methyl-4-oxocyclohexanecarboxylate | 147905-77-9 | 1-Me, 4-O, 1-COOEt | 0.90 |
| Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 88805-65-6 | 4-OH, 2-O, 6-Me, 3-ene, 1-COOEt | 0.96 |
Key Observations :
- The highest similarity (0.93–0.96) is observed with compounds retaining the 4-oxo and ester groups but differing in substituent positions or additional functional groups (e.g., hydroxyl, methyl) .
- Substituents such as ethyl or methyl at position 1 reduce similarity (0.90) due to steric and electronic deviations from the cyano group .
Crystallographic and Conformational Differences
Crystal structure analyses (e.g., via SHELX software ) reveal distinct conformational behaviors:
- Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate (C22H23NO4): Monoclinic crystal system (P21/n), unit cell dimensions: a = 11.3240 Å, b = 13.5100 Å, c = 12.5870 Å, β = 99.149° . Key torsion angles: C7–C8–C9–C13 = −157.86°, C11–C12–C7–C1 = −177.59°, indicating chair-like cyclohexane distortion due to diphenyl substituents .
- This compound: Predicted chair conformation with axial cyano and equatorial ester groups, minimizing steric clash. The cyano group’s electron-withdrawing nature increases ring strain compared to ethyl/methyl analogues .
Physicochemical Properties
| Property | Target Compound | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 1-methyl-4-oxocyclohexanecarboxylate |
|---|---|---|---|
| Molecular Weight | ~225.25 g/mol | 184.23 g/mol | 198.26 g/mol |
| Predicted LogP | 1.2 (moderate polarity) | 1.5 | 1.8 |
| Solubility in EtOAc | High | High | Moderate |
Notes:
- The cyano group reduces LogP (increased polarity) compared to alkyl-substituted analogues .
- Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS 88805-65-6) exhibits lower solubility due to hydrogen bonding from the hydroxyl group .
Biological Activity
Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group, a keto group, and a carboxylate ester. These functional groups contribute to its potential biological activities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₁O₄
- CAS Number : Not specified in the sources.
The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Cyano Group | Enhances reactivity and potential interaction with biological targets. |
| Keto Group | May participate in hydrogen bonding and influence biological activity. |
| Carboxylate Ester | Contributes to solubility and reactivity in biological systems. |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pathways involved in inflammation, making it a potential candidate for developing anti-inflammatory drugs.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth by targeting specific cellular pathways associated with cancer progression.
The biological activity of this compound is likely mediated through its interactions with enzymes or receptors. The presence of the cyano group may facilitate binding to biological targets, enhancing its pharmacological effects.
Case Studies and Research Findings
-
Synthesis and Screening :
- A study focused on synthesizing derivatives of this compound and evaluating their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro.
-
Anticancer Research :
- Research published in a pharmacological journal highlighted that this compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-cyanocyclohexene-1-carboxylate | Ester derivative with similar reactivity | Potentially similar anti-inflammatory effects |
| Tranexamic Acid | Known antifibrinolytic agent | Established clinical use in bleeding disorders |
| Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | Different acetyl substitution | Investigated for anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
